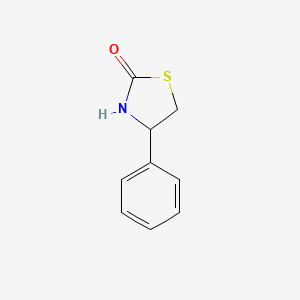

4-Phenylthiazolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1,3-thiazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROGLEWKVOIXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Phenylthiazolidin-2-one: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylthiazolidin-2-one is a heterocyclic organic compound belonging to the thiazolidinone family, a class of molecules that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, and a detailed synthesis protocol. Furthermore, this document explores the existing research on its biological activities and potential applications in drug discovery and development, offering a valuable resource for researchers in the field.

Introduction: The Thiazolidinone Scaffold in Medicinal Chemistry

Thiazolidinone derivatives are a prominent class of heterocyclic compounds characterized by a five-membered ring containing a sulfur atom, a nitrogen atom, and a carbonyl group. The versatility of the thiazolidinone scaffold allows for substitutions at various positions, leading to a wide array of derivatives with a broad spectrum of biological activities.[1] These activities include antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties.[2][3][4][5] The drug discovery landscape has seen the successful development of thiazolidinone-based drugs, underscoring the therapeutic potential of this chemical class. This compound, with a phenyl group at the 4th position and a carbonyl group at the 2nd position, represents a key analogue within this family, and understanding its core properties is fundamental for its exploration in drug design and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing factors such as solubility, bioavailability, and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-phenyl-1,3-thiazolidin-2-one | - |

| CAS Number | 63615-85-0 | [2][3][4][6] |

| Molecular Formula | C₉H₉NOS | [2][3][4][6] |

| Molecular Weight | 179.24 g/mol | [2][3][4][6] |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available in searched literature. | - |

| Boiling Point | Data not available in searched literature. | - |

| Solubility | Soluble in organic solvents such as DMSO and ethanol.[7] Poorly soluble in water (predicted based on structure). | - |

Note: Experimental values for melting and boiling points were not found in the available literature. These are critical parameters that would need to be determined experimentally.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 4-thiazolidinone derivatives often involves the cyclization of a Schiff base with a mercapto-containing carboxylic acid, such as thioglycolic acid.[8] The following is a generalized, yet detailed, protocol for the synthesis of this compound, based on established methods for similar compounds.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Figure 1: General synthetic scheme for 4-thiazolidinones.

Materials:

-

Benzaldehyde

-

Ammonia (or a primary amine)

-

Thioglycolic acid

-

Toluene (or another suitable solvent like benzene)

-

Anhydrous zinc chloride (optional, as a catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

Schiff Base Formation:

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in toluene.

-

To this solution, add a solution of ammonia or a primary amine (1 equivalent) dropwise with stirring at room temperature.

-

The reaction mixture is then refluxed for 2-4 hours, with the removal of water using a Dean-Stark apparatus.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the crude Schiff base.

-

-

Cyclization Reaction:

-

Dissolve the crude Schiff base (1 equivalent) in toluene.

-

To this solution, add thioglycolic acid (1.1 equivalents). A catalytic amount of anhydrous zinc chloride can be added to facilitate the reaction.

-

The reaction mixture is refluxed for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any unreacted acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.

-

Causality Behind Experimental Choices:

-

Solvent: Toluene or benzene are commonly used as they are inert and allow for the azeotropic removal of water, which drives the Schiff base formation to completion.

-

Catalyst: While the reaction can proceed without a catalyst, anhydrous zinc chloride, a Lewis acid, can enhance the rate of the cyclization reaction.

-

Neutralization: The sodium bicarbonate wash is crucial to remove any residual thioglycolic acid, which can interfere with the purification and stability of the final product.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product with high purity.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 2: Predicted IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3100 | Medium | N-H stretching (amide) |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Medium | Aliphatic C-H stretching (CH₂) |

| ~1710-1680 | Strong | C=O stretching (amide carbonyl) |

| ~1600, ~1490 | Medium-Weak | C=C stretching (aromatic ring) |

| ~1400-1300 | Medium | C-N stretching |

| ~700-600 | Strong | C-S stretching |

Note: These are predicted ranges. Actual peak positions may vary slightly.

The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the carbonyl group in the thiazolidinone ring.[9][10] The N-H stretching vibration will also be a characteristic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.2-7.4 | Multiplet | Aromatic protons (5H) | |

| ~7.0-8.0 | Broad Singlet | N-H proton (1H) | |

| ~4.5-4.8 | Triplet or Doublet of Doublets | C4-H proton (1H) | |

| ~3.3-3.6 | Multiplet | C5-H₂ protons (2H) | |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |

| ~170-175 | C=O (C2) | ||

| ~135-140 | Aromatic C (quaternary) | ||

| ~125-130 | Aromatic CH | ||

| ~55-60 | C4 | ||

| ~30-35 | C5 |

Note: These are predicted chemical shifts. Actual values are dependent on the solvent and experimental conditions.

The ¹H NMR spectrum is expected to show a characteristic multiplet for the phenyl group, a broad signal for the amide proton, and distinct signals for the protons on the thiazolidinone ring. The ¹³C NMR will confirm the presence of the carbonyl carbon, the aromatic carbons, and the two aliphatic carbons of the heterocyclic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 179. The fragmentation pattern would likely involve the loss of small molecules such as CO, and fragmentation of the thiazolidinone ring and the phenyl group.[11][12][13]

Figure 2: Predicted major fragmentation pathways for this compound.

Biological Activities and Potential Applications

While specific biological studies on this compound are limited in the readily available literature, the broader class of thiazolidinones exhibits a remarkable range of pharmacological activities, suggesting potential avenues for investigation.

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antibacterial and antifungal properties.[2][14][15][16] They are known to inhibit bacterial enzymes such as MurB, which is involved in peptidoglycan biosynthesis.[2] The presence of the phenyl group at the C4 position in this compound could influence its lipophilicity and interaction with microbial targets. Further screening against a panel of pathogenic bacteria and fungi is warranted to determine its specific antimicrobial profile.

Anticancer Activity

Numerous thiazolidinone derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3][17][18] The proposed mechanisms of action include the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.[3] The cytotoxic potential of this compound against different cancer cell lines should be evaluated to explore its potential as an anticancer agent.

Other Potential Activities

The thiazolidinone scaffold is also associated with anti-inflammatory, antiviral, and antidiabetic activities.[1] The specific substitution pattern of this compound may confer unique biological properties that merit further investigation.

Future Directions and Conclusion

This compound is a foundational molecule within the medicinally significant thiazolidinone family. While its basic chemical identity is established, a significant gap exists in the literature regarding its detailed experimental characterization and specific biological activities. This guide has provided a comprehensive overview of its known properties and a framework for its synthesis and characterization.

Future research should focus on:

-

Experimental Determination of Physicochemical Properties: Precise measurement of the melting point, boiling point, and solubility in various solvents is essential.

-

Comprehensive Spectroscopic Analysis: Detailed 1D and 2D NMR studies, along with high-resolution mass spectrometry, will provide unambiguous structural confirmation and a valuable reference for future studies.

-

Biological Screening: A systematic evaluation of the antimicrobial, anticancer, and other potential pharmacological activities of this compound is crucial to unlock its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of derivatives of this compound will provide insights into the structural requirements for specific biological activities.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]

- 8. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation | MDPI [mdpi.com]

- 9. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceready.com.au [scienceready.com.au]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. whitman.edu [whitman.edu]

- 13. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design | MDPI [mdpi.com]

- 18. orientjchem.org [orientjchem.org]

An In-Depth Technical Guide to the Synthesis of 4-Phenylthiazolidin-2-one: Strategies, Methodologies, and Mechanistic Insights

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-phenylthiazolidin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the core principles and practical methodologies for the preparation of this valuable compound. We will delve into the selection of starting materials, the rationale behind various synthetic strategies, and provide detailed experimental protocols. Mechanistic insights, supported by authoritative literature, are integrated throughout the guide to provide a deep understanding of the chemical transformations involved.

Introduction: The Significance of the this compound Scaffold

The thiazolidin-2-one nucleus is a privileged heterocyclic motif found in a wide array of biologically active molecules. The incorporation of a phenyl group at the 4-position introduces a key structural element that can significantly influence the pharmacological profile of these compounds. Thiazolidinone derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The this compound core, in particular, serves as a crucial building block for the synthesis of more complex pharmaceutical agents, making its efficient and reliable synthesis a topic of paramount importance for the drug discovery and development community.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of starting materials, desired yield and purity, and scalability of the reaction. The most prominent and scientifically sound strategies revolve around the cyclization of a C2-N backbone with a thiocarbonyl source.

Synthesis from β-Amino Alcohols: A Primary Route

A highly convergent and widely employed strategy for the synthesis of thiazolidin-2-ones involves the use of β-amino alcohols as the key starting material. For the synthesis of this compound, the logical precursor is 2-amino-1-phenylethanol . This approach leverages the bifunctional nature of the β-amino alcohol, where the amino and hydroxyl groups are suitably positioned for cyclization with a thiocarbonylating agent.

Rationale for Starting Material Selection:

-

Structural Congruence: 2-Amino-1-phenylethanol directly provides the necessary carbon and nitrogen backbone, with the phenyl group pre-installed at the desired position.

-

Availability: This starting material is commercially available in both racemic and enantiomerically pure forms, allowing for the stereoselective synthesis of chiral this compound derivatives if required.

-

Reactivity: The primary amine and primary alcohol functionalities exhibit predictable reactivity towards a range of thiocarbonylating agents.

The overall synthetic transformation can be depicted as follows:

Caption: General synthetic scheme for this compound from 2-amino-1-phenylethanol.

Selection of the Thiocarbonylating Agent: The Key to Cyclization

The choice of the reagent that introduces the C=S group, which is subsequently converted to a C=O group, is critical to the success of the synthesis. Several thiocarbonylating agents can be employed, each with its own advantages and mechanistic nuances.

-

Carbon Disulfide (CS₂): A common and cost-effective reagent. The reaction of a β-amino alcohol with CS₂ in the presence of a base leads to the formation of a dithiocarbamate intermediate, which can then undergo intramolecular cyclization.[1] This method often results in the formation of the corresponding thiazolidine-2-thione, which can then be converted to the thiazolidin-2-one.

-

1,1'-Thiocarbonyldiimidazole (TCDI): A milder and more selective thiocarbonylating agent. TCDI reacts readily with both the amino and hydroxyl groups of the β-amino alcohol to form a reactive intermediate that cyclizes to the desired product.

-

Thiophosgene (CSCl₂): A highly reactive but also highly toxic and corrosive reagent. Its use is generally limited due to safety concerns, although it can be effective for this transformation.

Detailed Experimental Protocol: Synthesis of this compound from 2-Amino-1-phenylethanol and Carbon Disulfide

This section provides a detailed, step-by-step methodology for a two-step synthesis of this compound, proceeding through a 4-phenylthiazolidine-2-thione intermediate.

Step 1: Synthesis of 4-Phenylthiazolidine-2-thione

Reaction Principle: This step involves the reaction of 2-amino-1-phenylethanol with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which undergoes in-situ cyclization to the thiazolidine-2-thione.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-1-phenylethanol | 137.18 | 13.7 g | 0.1 |

| Carbon Disulfide (CS₂) | 76.14 | 9.1 g (7.2 mL) | 0.12 |

| Potassium Hydroxide (KOH) | 56.11 | 6.7 g | 0.12 |

| Ethanol | 46.07 | 150 mL | - |

| Water | 18.02 | 50 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (6.7 g, 0.12 mol) in ethanol (100 mL).

-

To this solution, add 2-amino-1-phenylethanol (13.7 g, 0.1 mol) and stir until a homogenous solution is obtained.

-

Cool the mixture in an ice bath and slowly add carbon disulfide (7.2 mL, 0.12 mol) dropwise over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water with stirring.

-

A solid precipitate of 4-phenylthiazolidine-2-thione will form. Collect the solid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 4-phenylthiazolidine-2-thione as a crystalline solid.

Step 2: Conversion of 4-Phenylthiazolidine-2-thione to this compound

Reaction Principle: This step involves the oxidative conversion of the thione group (C=S) to a carbonyl group (C=O). Various oxidizing agents can be used for this transformation. A common method involves the use of a mercuric salt, although milder and less toxic alternatives are being developed.

(Note: The following protocol is a general representation and may require optimization. The use of mercury compounds should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Phenylthiazolidine-2-thione | 195.29 | 9.75 g | 0.05 |

| Mercuric Acetate (Hg(OAc)₂) | 318.68 | 17.5 g | 0.055 |

| Acetic Acid | 60.05 | 100 mL | - |

| Water | 18.02 | - | - |

Procedure:

-

In a 250 mL round-bottom flask, suspend 4-phenylthiazolidine-2-thione (9.75 g, 0.05 mol) in glacial acetic acid (100 mL).

-

Add mercuric acetate (17.5 g, 0.055 mol) to the suspension and stir the mixture at room temperature for 12-16 hours.

-

The formation of a black precipitate of mercuric sulfide (HgS) indicates the progress of the reaction.

-

After the reaction is complete (monitored by TLC), filter the reaction mixture to remove the mercuric sulfide.

-

Pour the filtrate into a large beaker containing 500 mL of ice-cold water.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Mechanistic Considerations

A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanism of Thiazolidine-2-thione Formation

The formation of the thiazolidine-2-thione ring from a β-amino alcohol and carbon disulfide proceeds through the following key steps:

Caption: Mechanism of 4-phenylthiazolidine-2-thione formation.

-

Nucleophilic Attack: The amino group of 2-amino-1-phenylethanol acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide.

-

Proton Transfer: A proton is transferred from the nitrogen to one of the sulfur atoms, facilitated by the basic conditions.

-

Intramolecular Cyclization: The resulting dithiocarbamate intermediate undergoes an intramolecular Sₙ2 reaction, where the alkoxide (formed by deprotonation of the hydroxyl group by the base) attacks the carbon atom of the dithiocarbamate, displacing one of the sulfur atoms as a leaving group (which is protonated to form H₂S).

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (phenyl group) in the range of δ 7.2-7.4 ppm. A multiplet for the proton at the 4-position (benzylic CH). Two diastereotopic protons for the CH₂ group at the 5-position. A broad singlet for the NH proton. |

| ¹³C NMR | Signals for the aromatic carbons. A signal for the carbonyl carbon (C=O) in the range of δ 170-180 ppm. Signals for the two aliphatic carbons of the thiazolidine ring. |

| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) around 1680-1720 cm⁻¹. An N-H stretching band around 3200-3400 cm⁻¹. C-H stretching bands for aromatic and aliphatic protons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₉H₉NOS, MW: 179.24 g/mol ). |

Conclusion

The synthesis of this compound is a well-established process that can be achieved through various synthetic routes. The method starting from 2-amino-1-phenylethanol offers a reliable and versatile approach. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can efficiently prepare this valuable heterocyclic scaffold for further applications in drug discovery and development. This guide provides a solid foundation for the synthesis and characterization of this compound, empowering scientists to advance their research in this important area of medicinal chemistry.

References

The Therapeutic Potential of 4-Phenylthiazolidin-2-one Derivatives: A Technical Guide to Their Biological Activity

Introduction: The Versatility of the Thiazolidinone Scaffold

The thiazolidinone core, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. Among these, the 4-phenylthiazolidin-2-one moiety has emerged as a particularly promising pharmacophore for the development of novel therapeutic agents. The presence of the phenyl group at the fourth position and the ketone at the second position provides a unique three-dimensional structure that facilitates interactions with a variety of biological targets. This guide offers an in-depth exploration of the biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial potential, providing researchers and drug development professionals with a comprehensive overview of their synthesis, mechanisms of action, and key structure-activity relationships.

Anticancer Activity: A Multi-pronged Attack on Malignancy

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Disrupting the Cancer Cell Machinery

A primary mechanism by which these derivatives exert their anticancer effects is through the inhibition of tubulin polymerization .[3] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption leads to cell cycle arrest and apoptosis.[4][5] Certain this compound derivatives have been shown to bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules.[3] This disruption of microtubule dynamics triggers the mitotic checkpoint, ultimately leading to programmed cell death.

Another key target is Topoisomerase II (Topo-II) , an enzyme essential for DNA replication and repair.[6] Some this compound derivatives act as Topo-II inhibitors, stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of double-strand DNA breaks, which, if not repaired, trigger apoptotic pathways.[6]

Furthermore, these compounds can induce apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria and the activation of a caspase cascade.[7] The extrinsic pathway is triggered by the binding of death ligands to cell surface receptors, also culminating in caspase activation.[8]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the anticancer activity of this compound derivatives can be modulated by the nature and position of substituents on the phenyl ring at the 4-position. Electron-withdrawing groups, such as halogens or nitro groups, often enhance cytotoxic activity.[1] Modifications at the N-3 position of the thiazolidinone ring have also been explored, with the introduction of various aromatic and heterocyclic moieties leading to potent anticancer agents.[2]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines.

| Compound ID | Substituent (Position 4-Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | 4-Chloro | MCF-7 (Breast) | 5.42 | [9] |

| Derivative B | 4-Nitro | HCT-116 (Colon) | 3.29 | [9] |

| Derivative C | 2,4-Dichloro | A549 (Lung) | 8.4 | [9] |

| Derivative D | 4-Fluoro | HeLa (Cervical) | 2.99 | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[1][6][11][12]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is a critical global health priority. This compound derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[4][5]

Mechanism of Action: Targeting Microbial Viability

The precise mechanisms of antimicrobial action for all this compound derivatives are not fully elucidated, but several potential targets have been identified. One proposed mechanism is the inhibition of essential bacterial enzymes, such as MurB, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[2] Inhibition of this pathway leads to a weakened cell wall and ultimately cell lysis. Other potential targets include enzymes involved in microbial DNA replication and protein synthesis.

Structure-Activity Relationship (SAR) Insights

Similar to their anticancer activity, the antimicrobial and antifungal potency of this compound derivatives is influenced by the substitution pattern on the phenyl ring. The presence of electron-withdrawing groups, such as chloro and nitro, has been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[4] The nature of the substituent at the N-3 position also plays a crucial role in determining the spectrum and potency of antimicrobial activity.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of representative this compound derivatives against various microbial strains.

| Compound ID | Substituent (Position 4-Phenyl Ring) | Microbial Strain | MIC (µg/mL) | Reference |

| Derivative E | 4-Chloro | Staphylococcus aureus | 6.25 | [5] |

| Derivative F | 4-Nitro | Escherichia coli | 6.25 | [5] |

| Derivative G | 2,4-Dichloro | Candida albicans | 3.125 | [5] |

| Derivative H | 4-Fluoro | Pseudomonas aeruginosa | 12.5 | [4] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][13][14][15][16]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivative stock solution (in DMSO)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in sterile saline or PBS, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in the appropriate broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with their synthetic accessibility, make them attractive candidates for further development. Future research should focus on elucidating the precise molecular mechanisms of action for their diverse biological effects. The application of computational modeling and structure-based drug design will be instrumental in optimizing the potency and selectivity of these derivatives. Furthermore, in vivo studies are necessary to evaluate their efficacy and safety profiles in preclinical models, paving the way for their potential translation into novel therapeutic agents for the treatment of cancer and infectious diseases.

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. galaxypub.co [galaxypub.co]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchhub.com [researchhub.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 15. bio-protocol.org [bio-protocol.org]

- 16. rr-asia.woah.org [rr-asia.woah.org]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-Phenylthiazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 4-phenylthiazolidin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of compounds with a broad spectrum of biological activities. While the precise mechanism of action for the unsubstituted parent compound is a subject of ongoing investigation, extensive research on its derivatives has illuminated several key pathways and molecular targets. This guide synthesizes the current understanding of how this versatile molecule and its analogues exert their therapeutic effects, providing a foundation for future research and drug development.

I. The 4-Thiazolidinone Scaffold: A Hub of Biological Activity

The 4-thiazolidinone ring is a five-membered heterocycle containing a sulfur and a nitrogen atom.[1] This structure is a cornerstone in the design of novel therapeutic agents due to its synthetic accessibility and its ability to interact with a diverse array of biological targets.[2] Derivatives of the 4-thiazolidinone core have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[3][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological profile.[2]

II. Antimicrobial Mechanisms: Targeting Bacterial Cell Wall Synthesis and Beyond

Several derivatives of this compound have exhibited potent antimicrobial activity against a spectrum of pathogens, including drug-resistant strains.[5] The proposed mechanisms primarily revolve around the inhibition of essential bacterial enzymes.

A. Inhibition of MurB: A Key Player in Peptidoglycan Synthesis

One of the most cited mechanisms for the antibacterial action of 4-thiazolidinones is the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[6] MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting MurB, these compounds disrupt cell wall integrity, leading to bacterial cell death. Molecular docking studies have suggested that 4-thiazolidinone derivatives can fit into the active site of MurB, potentially acting as competitive inhibitors.[6]

B. Targeting LD-Carboxypeptidase: Another Avenue for Cell Wall Disruption

In silico studies have also pointed towards the inhibition of LD-carboxypeptidase as a probable mechanism of antibacterial activity.[7] This enzyme is involved in the cross-linking of peptidoglycan, and its inhibition would similarly compromise the structural integrity of the bacterial cell wall.

The following diagram illustrates the proposed antimicrobial mechanism of action:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. orientjchem.org [orientjchem.org]

- 4. Lactose-conjugated 2-iminothiazolidin-4-ones: synthesis, inhibitory activity and molecular simulations as potential inhibitors against enzymes responsible for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Evaluation of (Z)-5-((3-phenyl-1H-pyrazol-4- yl)methylene)-2-thioxothiazolidin-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Privileged Position of the Thiazolidinone Scaffold

An In-Depth Technical Guide to the 4-Phenylthiazolidin-2-one Scaffold in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The thiazolidinone ring, a five-membered heterocycle containing both sulfur and nitrogen, is a quintessential example of such a scaffold.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5][6]

This guide focuses specifically on the This compound core. The introduction of a phenyl group at the C4 position is not a trivial substitution; it imparts a degree of rigidity and lipophilicity that significantly influences the molecule's spatial arrangement and its ability to engage in crucial hydrophobic and aromatic interactions within target proteins. This strategic substitution often serves as a key anchor point for binding, making this scaffold a particularly fruitful starting point for drug discovery campaigns.

This document will serve as a technical guide for researchers and drug development professionals, exploring the synthesis, diverse biological activities, and structure-activity relationships (SAR) of the this compound scaffold.

Caption: Core structure of this compound with key positions highlighted.

Synthetic Strategies: Building the Core

The construction of the this compound scaffold is typically achieved through a multicomponent reaction, valued for its efficiency and atom economy. The most prevalent method involves the cyclocondensation of a Schiff base with a mercapto-acid.[2]

Causality in Synthesis: The choice of this pathway is strategic. It allows for significant molecular diversity to be introduced in a controlled manner.

-

The Amine Component (R-NH₂): By varying the primary amine, substituents can be readily introduced at the N3 position of the thiazolidinone ring. This position is crucial for modulating pharmacokinetic properties and exploring interactions with the biological target.

-

The Aldehyde Component (Phenyl-CHO): The use of benzaldehyde or its substituted derivatives directly installs the requisite C4-phenyl group.

-

The Mercapto-Acid Component: Thioglycolic acid is commonly used to form the thiazolidin-4-one ring. Using different α-mercapto-carboxylic acids can introduce substituents at the C5 position.

References

- 1. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 2. orientjchem.org [orientjchem.org]

- 3. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]

Thiazolidinone Core Structure: A Technical Guide to its Anticancer Potential

An in-depth technical guide by Gemini

Audience: Researchers, scientists, and drug development professionals.

Abstract

The thiazolidinone core, a five-membered heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its unique structural and electronic properties make it an attractive framework for the design of novel therapeutic agents.[2][4] This technical guide provides an in-depth analysis of the anticancer potential of the thiazolidinone nucleus. We will explore its diverse mechanisms of action, from the inhibition of critical oncogenic kinases and disruption of microtubule dynamics to the induction of apoptosis. Furthermore, this guide delves into the crucial structure-activity relationships (SAR) that govern its efficacy, presents detailed experimental protocols for its synthesis and evaluation, and discusses the future perspectives and challenges in translating these promising compounds from the laboratory to clinical applications. The compiled scientific data strongly indicate that thiazolidinone derivatives hold significant promise as next-generation anticancer agents.[5]

Introduction to the Thiazolidinone Scaffold

The Privileged Structure: What is a Thiazolidinone?

Thiazolidinone is a five-membered heterocyclic ring system containing a sulfur atom, a nitrogen atom, and a carbonyl group.[1] The scaffold's versatility arises from the potential for substitutions at multiple positions, primarily C2, N3, and C5, which allows for extensive chemical modification to fine-tune its pharmacological properties.[6] This structural flexibility has enabled the development of numerous derivatives with a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[1][7] Two classical variants, thiazolidin-4-ones and thiazolidine-2,4-diones (like the antidiabetic drugs rosiglitazone and pioglitazone), have been extensively studied.[2][8]

Physicochemical Properties and Drug-Likeness

The thiazolidinone nucleus possesses several features that make it an attractive scaffold for drug discovery. Its characteristics often align with Lipinski's rule of five, suggesting good potential for oral bioavailability.[2] The scaffold's sensitivity to the redox microenvironment of tumors also presents a unique opportunity for developing cancer-selective therapies.[2] The ability to generate vast libraries of derivatives through diversity-oriented synthesis further enhances its appeal in the search for novel lead compounds.[2][3]

Mechanisms of Anticancer Action

Thiazolidinone derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways involved in tumor growth, proliferation, and survival.[5]

Inhibition of Key Oncogenic Kinases

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Thiazolidinones have been successfully designed as potent inhibitors of several key oncogenic kinases.

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and differentiation; its overexpression or mutation is common in many cancers.[9] Several series of thiazolidinone derivatives have been developed as potent EGFR inhibitors.[10][11] For instance, compound 12 (2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one) displayed an IC₅₀ value of 0.09 µM for EGFR, comparable to the approved drug erlotinib.[10] Another derivative, compound 7b , demonstrated significant inhibitory activity against wild-type EGFR (EGFRWT) and its mutant isoforms (L858R and T790M), highlighting its potential to overcome acquired resistance.[12][13] Molecular docking studies reveal that these compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.[10][13]

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer. Thiazolidinone-based compounds have been identified as effective inhibitors of this pathway.[14][15] For example, a coumarin-thiazolidinone hybrid, compound 17a , demonstrated potent activity against MCF-7 breast cancer cells with an IC₅₀ of 1.03 µM.[8][14] Mechanistic studies confirmed that this compound reduced the levels of phosphorylated PI3K (p-PI3K) and p-Akt, leading to cell cycle arrest and apoptosis.[8][14]

The versatility of the thiazolidinone scaffold allows it to target other kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and PIM kinases, making these compounds potential multi-target enzyme inhibitors.[1][5][15][16]

Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs.[5] Certain thiazolidinone derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death.[5][17] A series of 4-phenylcoumarin derivatives bearing a thiazolidinone nucleus were identified as strong tubulin polymerization inhibitors.[5] Similarly, a 2,4-thiazolidinedione derivative, compound 15k , was found to simultaneously inhibit tubulin polymerization and the Wnt/β-catenin signaling pathway, arresting colon cancer cells in the G2/M phase of the cell cycle.[18]

Induction of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by triggering apoptosis.[19] Thiazolidinone derivatives have been frequently shown to induce apoptosis in various cancer cells through both intrinsic and extrinsic pathways.[19]

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic proteins like Bcl-2 allows cancer cells to evade cell death.[5] Thiazolidinone derivatives have been developed as Bcl-2 inhibitors. One 2-thioxo-4-thiazolidinone analogue was found to inhibit both Bcl-2 and Mcl-1 proteins with a Ki value of 0.36 µM.[5] By inhibiting these anti-apoptotic proteins, thiazolidinones can shift the balance towards pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[14][20]

The activation of caspases, a family of cysteine proteases, is a central event in apoptosis. Studies have shown that treatment with thiazolidinone derivatives leads to a significant increase in the levels of initiator caspases (like caspase-9) and executioner caspases (like caspase-3).[14][18][19] This activation cascade ultimately dismantles the cell, leading to its death.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of the thiazolidinone core is highly dependent on the nature and position of its substituents. Understanding the SAR is critical for optimizing lead compounds and designing more potent and selective agents.[9][14]

The Importance of Substitutions at C2, N3, and C5 Positions

-

C5 Position: The C5 position is crucial for activity, with 5-ene-4-thiazolidinones (containing an exocyclic double bond) being a particularly interesting class of compounds.[21] The substituent on this position often dictates the compound's interaction with its biological target.

-

N3 Position: Modifications at the N3 position, often involving the introduction of various aryl or alkyl groups, can significantly influence potency and selectivity.[5]

-

C2 Position: The C2 position can be substituted with different groups, such as arylimino or aryl moieties, which can enhance binding to target enzymes.[5][22] SAR analysis has shown that the presence of a dichlorosubstituted arylamino group at this position can enhance potency.[22]

Tabulated Summary of Key Derivatives and their Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of several representative thiazolidinone derivatives against various human cancer cell lines.

| Compound ID/Series | Target/Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 12 | EGFR Inhibitor | - | 0.09 (EGFR enzyme) | [10] |

| Compound 7b | EGFR Inhibitor | HeLa (Cervical) | 1.83 | [12][13] |

| Compound 17a | PI3K/Akt Inhibitor | MCF-7 (Breast) | 1.03 | [8][14] |

| Bcl-2 Inhibitor | 2-thioxo derivative | - | 0.36 (Ki) | [5] |

| Compound 4a | Diflunisal derivative | K-562 (Leukemia) | 5.2 | [23] |

| Compound 28b | Isatin-based hybrid | HepG2 (Liver) | 4.97 | [7] |

| Compound 28b | Isatin-based hybrid | MCF-7 (Breast) | 5.33 | [7] |

| Compound 42d | 1,3,4-oxadiazole hybrid | MCF-7 (Breast) | 0.47 | [7] |

| Compound 42d | 1,3,4-oxadiazole hybrid | A549 (Lung) | 0.59 | [7] |

| Compound 48b | Pyrrolizine hybrid | A2780 (Ovarian) | 0.11 | [6] |

Experimental Protocols for Evaluation

A systematic workflow is essential for the discovery and evaluation of novel thiazolidinone-based anticancer agents.

General Synthesis Strategy: One-Pot Cyclocondensation

A common and efficient method for synthesizing thiazolidinone derivatives is the one-pot cyclocondensation reaction.[1] This approach offers high yields and operational simplicity.

Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted aromatic aldehyde (0.01 mol) and the primary amine (0.01 mol) in a suitable solvent like ethanol (25 mL).[1]

-

Schiff Base Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base.

-

Cyclization: Add thioglycolic acid (0.01 mol) to the mixture.

-

Reaction: Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into crushed ice. The solid product that precipitates is collected by filtration.

-

Purification: Wash the crude product with cold water and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure thiazolidinone derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]

In Vitro Evaluation Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1]

Causality: This protocol is chosen for initial screening due to its high throughput and reliability in quantifying the dose-dependent cytotoxic effects of novel compounds. The conversion of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases is directly proportional to the number of living, metabolically active cells.

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

-

Compound Treatment: Prepare serial dilutions of the test thiazolidinone compounds (e.g., from 1 to 100 µg/mL) in DMSO. Add the compounds to the wells and incubate for 48 hours.[1] Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if a compound induces cell cycle arrest.[12]

Causality: This method is used to mechanistically understand how a cytotoxic compound halts cell proliferation. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for differentiation between cell cycle phases.

Methodology:

-

Treatment: Treat cancer cells with the thiazolidinone compound at its IC₅₀ concentration for 24-48 hours.

-

Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the cell suspension using a flow cytometer. The data is used to generate a histogram showing the percentage of cells in each phase of the cell cycle.

Future Perspectives and Challenges

While the thiazolidinone scaffold holds immense promise, several challenges must be addressed to translate these findings into clinical therapies.

-

Improving Selectivity: A key challenge is to design derivatives that are highly potent against cancer cells while exhibiting minimal toxicity toward normal cells.[4] Many initial hits show toxicity to normal cell lines, limiting their therapeutic window.[4][24]

-

Overcoming Drug Resistance: As with many anticancer agents, the development of drug resistance is a significant concern. Designing multi-target inhibitors or compounds that can overcome specific resistance mechanisms (like those targeting mutant EGFR) is a promising strategy.[12][14]

-

The Role of Computational Chemistry: In silico methods, including molecular docking and 3D-QSAR analysis, are invaluable tools for the rational design of new derivatives.[1][9] These approaches can predict binding affinities and guide synthetic efforts, accelerating the discovery of optimized lead compounds.

-

Translational Outlook: Promising lead candidates must undergo rigorous preclinical evaluation, including pharmacokinetic, metabolic stability, and in vivo efficacy studies, to assess their potential for clinical development.[2]

References

- 1. Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. Natural product-inspired synthesis of thiazolidine and thiazolidinone compounds and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacophorejournal.com [pharmacophorejournal.com]

- 9. 3D QSAR of thiazolidinone derivatives as EGFR inhibitors [wisdomlib.org]

- 10. Design, synthesis and biological evaluation of thiazolidinone derivatives as potential EGFR and HER-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New thiazolidin-4-ones as anti-cervical cancer agents targeting EGFR: design, synthesis, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New thiazolidin-4-ones as anti-cervical cancer agents targeting EGFR: design, synthesis, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. galaxypub.co [galaxypub.co]

- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Thiazolidine derivatives as potent and selective inhibitors of the PIM kinase family. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of a novel 2,4-thiazolidinedione derivative as dual inhibitor of β-catenin/TCF4 interaction and tubulin polymerization in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biointerfaceresearch.com [biointerfaceresearch.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis of Diflunisal Thiazolidinones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. library.dmed.org.ua [library.dmed.org.ua]

The Antimicrobial Spectrum of 4-Phenylthiazolidin-2-one Analogues: A Guide for Drug Discovery Professionals

An In-depth Technical Guide

Abstract

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of evading existing resistance mechanisms.[1] The thiazolidinone nucleus, a versatile heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide focuses specifically on the 4-phenylthiazolidin-2-one subclass, providing a comprehensive analysis of its antimicrobial spectrum, an elucidation of key structure-activity relationships (SAR), and an overview of proposed mechanisms of action. We synthesize data from recent studies to offer field-proven insights for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-infective agents.

Introduction: The Thiazolidinone Core in Modern Drug Discovery

Thiazolidinone derivatives are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom, which have garnered significant interest from medicinal chemists.[4] This interest is due to their broad and potent pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3][5] Notably, the thiazolidinone ring is a key structural component of approved drugs like the antidiabetic agents Rosiglitazone and Pioglitazone, underscoring its clinical relevance and favorable pharmacokinetic profile.[2]

The urgent need for new antimicrobial agents with novel mechanisms of action is a critical global health challenge.[5][6] Thiazolidinones represent a promising class of compounds in this arena, with studies demonstrating their ability to inhibit essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis—a pathway distinct from many currently used antibiotics.[2][3] This guide delves into the specific antimicrobial profile of analogues featuring a phenyl group at the 4-position of the thiazolidin-2-one ring, a substitution pattern that has yielded compounds with significant antibacterial and antifungal potency.

Antibacterial Spectrum of this compound Analogues

Analogues of this compound have demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The efficacy, however, is highly dependent on the nature and position of substituents on the phenyl ring and other parts of the scaffold.

Activity Against Gram-Positive Bacteria

This class of compounds has shown particular promise against Gram-positive pathogens. Several studies report significant activity against strains such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Bacillus cereus, Bacillus subtilis, and Listeria monocytogenes.[2][5][7] For instance, certain derivatives exhibit minimum inhibitory concentrations (MICs) comparable or superior to standard antibiotics like ampicillin.[2][8] Compounds with specific halogen substitutions on the phenyl ring have been highlighted for their potent anti-S. aureus activity.[7][9]

Activity Against Gram-Negative Bacteria

While often more challenging to inhibit due to their outer membrane barrier, several this compound derivatives have demonstrated noteworthy activity against Gram-negative bacteria. These include clinically relevant species like Escherichia coli, Pseudomonas aeruginosa, Enterobacter cloacae, and Salmonella Typhimurium.[2][5][7] Studies have found that some analogues are more potent against En. cloacae and S. Typhimurium than other tested bacteria, indicating a degree of selectivity within the Gram-negative group.[2][5] The presence of specific electron-withdrawing groups on the phenyl ring appears to be a key factor in enhancing activity against these pathogens.[5]

Antifungal Spectrum of this compound Analogues

In addition to their antibacterial properties, many thiazolidinone derivatives exhibit a potent antifungal profile. The this compound scaffold has been explored for its efficacy against pathogenic fungi, particularly Candida and Aspergillus species.

Several synthesized series of these compounds have been screened against fungi such as Candida albicans, Aspergillus niger, and Aspergillus flavus.[10][11] The results indicate that some analogues possess antifungal activity that is comparable or even superior to reference drugs like ketoconazole and bifonazole.[2][8] For example, a (4-phenyl-1,3-thiazol-2-yl) hydrazine derivative demonstrated high in vitro activity against a range of pathogenic fungi, including Candida, Aspergillus, and Cryptococcus, with MIC values ranging from 0.0625 to 4 µg/mL.[12][13] This compound was also shown to inhibit the formation of hyphae and biofilms, critical virulence factors for C. albicans.[12][13]

Structure-Activity Relationships (SAR)

The antimicrobial potency of this compound analogues is profoundly influenced by the chemical nature of substituents on the aromatic ring. A careful analysis of published data reveals several key SAR trends that can guide future drug design.

-

Influence of Phenyl Ring Substituents:

-

Electron-Withdrawing Groups (EWGs): The presence of EWGs such as nitro (-NO₂) and chloro (-Cl) groups, particularly at the para-position (C4) of the phenyl ring, often enhances both antibacterial and antifungal activity.[5][9] For example, one study found that a 4-nitro substitution was favorable for antibacterial action.[5] Another highlighted that chloro-substituted compounds exhibited significant growth inhibition against all tested bacterial and fungal strains.[9]

-

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like methyl (-CH₃) and methoxy (-OCH₃) groups on the phenyl ring tends to decrease antimicrobial activity, especially against Gram-negative bacteria.[9]

-

Halogens: Substitutions with halogens like fluorine (-F) and chlorine (-Cl) are generally beneficial for activity. Dichloro-substituted derivatives have shown particularly strong effects.[5][14] Compound 4a [2-(4-fluoro-phenyl)-3-(4-methyl-5,6,7,8-tetrahydro-quinazolin-2-yl)-thiazolidin-4-one] was identified as one of the most potent compounds in its series.[3]

-

-

Influence of Substituents on the Thiazolidinone Core: Modifications at other positions, such as the N3-position of the thiazolidinone ring, also play a critical role. Linking other bioactive heterocyclic moieties at this position has been a successful strategy to create hybrid molecules with enhanced potency.[8][15]

The following diagram illustrates the key SAR trends for the this compound scaffold.

Caption: Key Structure-Activity Relationships of this compound analogues.

Proposed Mechanisms of Action

The antimicrobial activity of thiazolidinone derivatives is believed to stem from their ability to interfere with essential microbial cellular processes. While the exact mechanisms can vary between analogues, research points to several key molecular targets.

-

Inhibition of MurB Enzyme (Bacteria): A primary proposed mechanism for the antibacterial action of thiazolidinones is the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[2][3] MurB is a crucial enzyme in the cytoplasmic steps of peptidoglycan biosynthesis, which is essential for the integrity of the bacterial cell wall. By inhibiting this enzyme, the compounds disrupt cell wall formation, leading to cell lysis and death. This target is attractive because it is absent in eukaryotes, suggesting a potential for selective toxicity.

-

Inhibition of CYP51 (Fungi): For their antifungal activity, docking studies suggest that thiazolidinone analogues may act by inhibiting the lanosterol 14α-demethylase enzyme (CYP51).[2] This enzyme is a key component of the ergosterol biosynthesis pathway, which is the fungal equivalent of the mammalian cholesterol pathway. Disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to growth inhibition.

-

Induction of Oxidative Stress (Fungi): Some studies have shown that certain thiazole derivatives can induce a significant accumulation of reactive oxygen species (ROS) within fungal cells, such as C. albicans.[12][13] This surge in ROS leads to extensive oxidative damage to cellular components, including DNA, ultimately triggering cell death.[12]

The following workflow illustrates the proposed mechanism of antibacterial action.

Caption: Proposed antibacterial mechanism via MurB enzyme inhibition.

Quantitative Data Summary

The antimicrobial activity of novel compounds is quantified by determining the Minimum Inhibitory Concentration (MIC). The following tables summarize representative MIC data for this compound analogues from various studies.

Table 1: Antibacterial Activity of Selected Thiazolidinone Analogues (MIC in µg/mL)

| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |

| Compound 7c | 6.25 | 6.25 | 6.25 | - | [15] |

| Compound 7d | 6.25 | 6.25 | 6.25 | - | [15] |

| Compound 4a | Potent | - | - | Potent | [3] |

| Compound 4e | Potent | - | - | Potent | [3] |

| Series 3a-j | Active | - | Active | - | [4] |

Note: "-" indicates data not reported in the cited source. "Potent" or "Active" indicates significant activity was reported without specific MIC values in the abstract.

Table 2: Antifungal Activity of Selected Thiazolidinone Analogues (MIC in µg/mL)

| Compound ID | C. albicans | A. niger | R. oryzae | Reference |

| Compound 7a | - | - | 3.125 | [15] |

| Compound 7b | - | - | 3.125 | [15] |

| Compound 7e | - | - | 3.125 | [15] |

| Compound 31C | 0.0625-4 | 0.0625-4 | - | [12][13] |

| Series 4a-h | Active | Active | - | [10] |

Experimental Protocols: Antimicrobial Susceptibility Testing

Reproducible and validated data are the bedrock of drug discovery. The following protocols outline standard methodologies for assessing the antimicrobial spectrum of novel compounds.

Broth Microdilution Method for MIC Determination

This method is a gold standard for determining the MIC of a compound against bacterial and fungal strains.

Causality and Rationale: The serial dilution approach allows for the precise determination of the lowest concentration that inhibits microbial growth. Using a standard inoculum size and growth medium ensures reproducibility. The inclusion of positive (known antibiotic) and negative (vehicle) controls is critical to validate the assay's performance and ensure the observed effects are due to the compound, not the solvent.

Step-by-Step Protocol:

-

Preparation of Compound Stock: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Microplate Preparation: Dispense sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilution: Add the compound stock solution to the first well and perform a two-fold serial dilution across the plate to achieve a range of desired concentrations (e.g., 250 µg/mL to 0.97 µg/mL).[6]

-

Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared microbial inoculum to all wells except the sterility control well.

-

Controls:

-

Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin, Ampicillin, Ketoconazole).[2][9]

-

Negative Control: A well containing the microbial inoculum and the highest concentration of DMSO used, to check for solvent toxicity.

-

Sterility Control: A well containing only the growth medium to check for contamination.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. A colorimetric indicator like resorcinol or tetrazolium salts can be added to aid visualization.[6]

Agar Well/Disc Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Causality and Rationale: This method relies on the diffusion of the compound from a point source (a well or a disc) through the agar. The resulting zone of inhibition, where microbial growth is prevented, is proportional to the compound's activity and its diffusion characteristics. It is a rapid and effective primary screening tool.

Step-by-Step Protocol:

-

Plate Preparation: Pour molten agar (e.g., Nutrient Agar for bacteria) seeded with the test microorganism onto a sterile Petri dish and allow it to solidify.[3]

-

Well Creation: Use a sterile cork borer (e.g., 6-8 mm diameter) to punch wells into the agar.[3][9]

-

Compound Application: Add a fixed volume of the test compound solution (at a specific concentration, e.g., 500 µg/mL) into the wells.[9]

-

Controls: Apply standard antibiotic solutions and the solvent (DMSO) to separate wells as positive and negative controls, respectively.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel antimicrobial agents. Analogues have demonstrated a broad spectrum of activity against clinically relevant bacteria and fungi, often through mechanisms that are distinct from current therapies. The structure-activity relationship data clearly indicate that antimicrobial potency can be rationally optimized by modifying the substituents on the phenyl ring.

Future research should focus on synthesizing new libraries of analogues based on the established SAR to enhance potency and broaden the spectrum of activity. Further investigation into their mechanisms of action and potential for overcoming existing resistance pathways is crucial. With a robust chemical framework and demonstrated biological efficacy, this compound derivatives are poised to be a valuable source of lead compounds in the critical fight against infectious diseases.

References

- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. Anti-inflammatory, anti-bacterial activity and structure-activity relationships of substitutions on 4-thiazolidinone derivatives - Part-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. nanobioletters.com [nanobioletters.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]

- 14. mdpi.com [mdpi.com]